molecular formula C6H8N2S2 B7886890 [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide

[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide

Cat. No.: B7886890
M. Wt: 172.3 g/mol
InChI Key: JHZLKWFAODCCRT-UHFFFAOYSA-N
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Description

[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide is an organosulfur compound featuring a pyrimidine ring substituted with sulfanylmethyl and hydrosulfide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol reagent under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium complexes may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The hydrosulfide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfanylmethyl group can interact with active sites of enzymes, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The ability to modify its structure allows for the design of molecules with specific biological activities .

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity makes it valuable in the production of various chemical intermediates .

Mechanism of Action

The mechanism of action of [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide involves its interaction with molecular targets such as enzymes and receptors. The sulfanylmethyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide is unique due to its combination of a pyrimidine ring and sulfanylmethyl group. This structure allows for specific interactions with biological targets and diverse chemical reactivity, making it a versatile compound in research and industry .

Properties

IUPAC Name

[6-(sulfanylmethyl)pyrimidin-4-yl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c9-2-5-1-6(3-10)8-4-7-5/h1,4,9-10H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZLKWFAODCCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1CS)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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